6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one
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Overview
Description
6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction mixture is heated under reflux, leading to the formation of the desired pyridazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: These compounds share a similar bicyclic structure and have been studied for their biological significance.
Phenylboronic Esters: These compounds are valuable in organic synthesis and share some reactivity patterns with the pyridazine derivative.
Uniqueness
6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of both a methoxy group and a pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-methyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H14N2O2/c1-14-12(15)8-7-11(13-14)9-3-5-10(16-2)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
QQWCGIUUZPCLDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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